Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate
Description
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core substituted with a methyl group at position 8 and a methyl propanoate ester at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their photophysical properties, biological activities, and applications in materials science. The propanoate ester substituent enhances solubility in organic solvents, while the methyl group at position 8 influences electronic and steric properties.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 3-(8-methyl-4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-10-12(9)14-8-15(13(10)17)7-6-11(16)18-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
YZOOOLUQRVMFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The propanoate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the quinazoline scaffold. For instance, derivatives of methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate have shown promising results against various cancer cell lines.
- Mechanism of Action : These compounds often induce cell death through mechanisms such as apoptosis and autophagy. For example, trimethyltin(IV) complexes bearing similar structures have demonstrated significant inhibition of melanoma (A375) and breast adenocarcinoma (MCF-7) cell lines, with studies indicating lipid peroxidation as a contributing factor to cell death .
Inhibition of Carbonic Anhydrase
The compound has been investigated for its potential as an inhibitor of carbonic anhydrase enzymes, which are implicated in several diseases including glaucoma and cancer. The structure-activity relationship studies suggest that modifications in the quinazoline core can enhance binding affinity and selectivity towards different isoforms of carbonic anhydrase .
Enzyme Inhibition Studies
This compound derivatives have been utilized in enzyme inhibition studies, particularly focusing on their interaction with metalloenzymes. These studies are crucial for understanding the pharmacological profiles of these compounds and their potential therapeutic applications .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions of this compound with target proteins. This computational approach aids in optimizing the design of new derivatives with improved efficacy and specificity .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cell signaling pathways, it can modulate the activity of kinases, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Compounds Analyzed:
This compound Substituents: Methyl (C8), methyl propanoate (C3).
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (Compound 4l)
- Substituents : Bis(4-methoxyphenyl) groups at C6 and C8, dimethylpropyl chain at C3.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling using PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in dioxane-water. Yield: 81%, melting point: 228–230°C.
General 2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl Derivatives
- Substituents : Alkyl chains (e.g., propyl) at C3 and diaryl groups (e.g., phenyl, methoxyphenyl) at C6/C6.
- Synthesis : Multi-step reactions involving boronic acid coupling and cyclocondensation.
Photophysical and Physicochemical Properties
Key Differences and Trends
Substituent Complexity : Compound 4l and diaryl derivatives feature bulkier substituents, improving photophysical properties but complicating synthesis. The target compound’s simpler structure may favor synthetic accessibility .
Electronic Effects : Methoxy and aryl groups in analogs enhance electron delocalization, leading to red-shifted absorption/emission compared to the methyl- and ester-substituted target compound.
Applications: Diaryl-substituted quinazolinones are prioritized in optoelectronics due to strong fluorescence, while the target compound’s ester group may make it suitable for prodrug design or solubility-driven applications .
Biological Activity
Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- CAS Number : 1018186-32-7
The structure of this compound features a quinazoline core, which is known for its role in various biological activities. The presence of the methyl and propanoate groups enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. For instance, in vitro tests showed that this compound had a notable inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent. For example, the IC50 against MCF-7 cells was found to be approximately 15 µM, suggesting that it effectively induces apoptosis in these cells .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress and disruption of mitochondrial function. This leads to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. Research indicates that the compound may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Study on Antimicrobial Efficacy
A comprehensive study involving the evaluation of various quinazoline derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The results indicated that this compound displayed superior activity compared to traditional antibiotics, particularly against resistant strains .
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Cytotoxicity Assessment
In a cytotoxicity assay involving multiple cancer cell lines, this compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 18 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-(8-Methyl-4-oxoquinazolin-3(4H)-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : A multicomponent protocol using 3-hydroxy-4H-chromen-4-one, aldehydes/ketones, Meldrum’s acid, and Et₃N in refluxing MeOH has been employed for analogous methyl propanoate derivatives. Reaction optimization involves adjusting stoichiometry (e.g., 1.0–1.2 equiv. of aldehyde/ketone), reflux duration (2–4 hours), and post-reaction cooling to control precipitate formation . For quinazolinone derivatives, coupling reactions with sulfanyl or amino groups (e.g., via nucleophilic substitution) are common, as seen in methyl 3-[(6-nitro-4-oxoquinazolin-2-yl)sulfanyl]propanoate synthesis .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the quinazolinone aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ ~3.7 ppm, singlet), and methyl groups (δ ~2.5 ppm, singlet for 8-methyl).
- 13C NMR : Carbonyl groups (C=O) appear at δ ~165–175 ppm, with ester carbonyls typically at δ ~170 ppm.
- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and quinazolinone C=O (~1680 cm⁻¹).
- Comparative analysis with analogs (e.g., triazoloquinazoline derivatives) confirms structural consistency .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization from methanol or ethanol is standard due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities in multicomponent reactions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsion angles. For example, in sulfanyl-substituted analogs, the dihedral angle between quinazolinone and ester moieties was resolved to <10°, confirming near-planarity . High-resolution data (≤0.8 Å) is critical for detecting minor conformational changes .
Q. What analytical approaches address contradictions in spectral or crystallographic data?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations).
- Crystallographic Ambiguities : Employ twin refinement in SHELXL for twinned crystals or use anomalous scattering (if heavy atoms are present) .
- Case Study: A methyl propanoate derivative with conflicting melting points (94–95°C vs. 105–106°C) was resolved via differential scanning calorimetry (DSC), revealing polymorphic forms .
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), leveraging the quinazolinone core’s affinity for ATP-binding pockets .
Q. What strategies improve yield in derivatization reactions (e.g., introducing sulfanyl or amino groups)?
- Methodological Answer :
- Sulfanyl Derivatives : Use NaSH or thiourea under basic conditions (K₂CO₃/DMF) for nucleophilic substitution at the quinazolinone C-2 position.
- Amino Derivatives : Employ Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos for C-N bond formation. Yields >70% are achievable with microwave-assisted heating (120°C, 30 min) .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
